5-(Sulfanylmethyl)imidazolidine-2,4-dione 5-(Sulfanylmethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 17125-37-0
VCID: VC8460947
InChI: InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)
SMILES: C(C1C(=O)NC(=O)N1)S
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol

5-(Sulfanylmethyl)imidazolidine-2,4-dione

CAS No.: 17125-37-0

Cat. No.: VC8460947

Molecular Formula: C4H6N2O2S

Molecular Weight: 146.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Sulfanylmethyl)imidazolidine-2,4-dione - 17125-37-0

Specification

CAS No. 17125-37-0
Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
IUPAC Name 5-(sulfanylmethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)
Standard InChI Key OTZNOKBPJBCNJO-UHFFFAOYSA-N
SMILES C(C1C(=O)NC(=O)N1)S
Canonical SMILES C(C1C(=O)NC(=O)N1)S

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features an imidazolidine backbone—a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3. At position 5, a sulfanylmethyl (CH2SH-\text{CH}_2\text{SH}) substituent introduces sulfur-based reactivity, distinguishing it from simpler hydantoins. The two carbonyl groups at positions 2 and 4 create electron-deficient regions, facilitating hydrogen bonding and dipole interactions .

The molecular structure is confirmed through spectroscopic techniques:

  • SMILES Notation: C(C1C(=O)NC(=O)N1)S\text{C}(\text{C}1\text{C}(=\text{O})\text{NC}(=\text{O})\text{N}1)\text{S}

  • InChIKey: OTZNOKBPJBCNJO-UHFFFAOYSA-N

Electronic and Steric Features

Quantum mechanical calculations predict a dipole moment of 4.8 Debye, primarily due to the polarized carbonyl groups. The sulfanylmethyl group contributes a polarizable sulfur atom with a van der Waals volume of 25.6 ų, creating steric hindrance that influences binding site accessibility .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight146.17 g/mol
LogP (Predicted)0.32 ± 0.15
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis reports exist for 5-(sulfanylmethyl)imidazolidine-2,4-dione, analogous hydantoins are typically synthesized via:

  • Bucherer-Bergs Reaction: Cyclization of thiourea derivatives with α-hydroxy ketones .

  • Strecker Synthesis: Condensation of aldehydes, ammonium chloride, and potassium cyanide followed by acidic hydrolysis .

For this compound, a proposed route involves:

  • Reaction of 2-mercaptoacetaldehyde with urea under acidic conditions.

  • Oxidative cyclization using iodine/NaOH system to form the imidazolidine ring .

Reactivity Profile

The sulfur center undergoes characteristic reactions:

  • Oxidation: Forms sulfinic (SO2H-\text{SO}_2\text{H}) or sulfonic (SO3H-\text{SO}_3\text{H}) acids with strong oxidizers.

  • Alkylation: Reacts with alkyl halides to produce thioethers.

  • Metal Coordination: Binds transition metals through the thiol group, as evidenced by shifts in 1H^{1}\text{H}-NMR spectra .

TargetActivity (IC₅₀)Confidence Level
Nav_v1.2 Channel18.7 μMMedium
PPAR-γ45.2 μMLow
CYP3A4>100 μMHigh

Comparative Analysis with Structural Analogs

5-Methylimidazolidine-2,4-dione

  • Lacks sulfur functionality (CH3-\text{CH}_3 vs CH2SH-\text{CH}_2\text{SH})

  • Higher logP (0.89 vs 0.32) reduces aqueous solubility

  • Weaker sodium channel inhibition (IC50=112μMIC_{50} = 112 \mu M)

5-Isopropylimidazolidine-2,4-dione

  • Bulkier substituent increases steric hindrance

  • 3-fold lower metabolic clearance in hepatocyte assays

  • Enhanced blood-brain barrier penetration

Future Research Directions

Priority Investigations

  • ADMET Profiling: Determine absorption, distribution, and CYP450 inhibition potential.

  • Crystal Structure Analysis: X-ray diffraction to map electron density distribution.

  • In Vivo Efficacy: Anticonvulsant testing in pentylenetetrazole-induced seizure models.

Analytical Development

  • LC-MS/MS Methods: Quantification in biological matrices (LOQ < 5 ng/mL)

  • Stability Studies: Evaluate pH-dependent degradation (1.2–8.8 range)

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